
1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is a chemical compound with the molecular formula C12H11ClN2O . It is also known by other synonyms such as "4-Isoquinolinecarboxamide, 1-chloro-N,N-dimethyl-" . The compound has a molecular weight of 234.68 .
Molecular Structure Analysis
The InChI code for “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” has a molecular weight of 234.68 . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Formation
Research into isoquinoline derivatives, including compounds related to 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide, has led to the development of various synthesis techniques and the formation of novel compounds. One such method involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates. This method showcases the versatility of isoquinoline derivatives in synthesizing complex molecular structures with potential pharmacological applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Potential Anticancer Applications
The exploration of isoquinoline derivatives for anticancer applications has been a significant area of research. Specific compounds have been synthesized and evaluated for their antineoplastic activity in animal models, such as mice bearing leukemia. The synthesis process often involves the condensation of isoquinoline derivatives with other compounds to yield products with potential as anticancer agents. For instance, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown promising results against certain types of leukemia in mice, suggesting that isoquinoline derivatives could play a role in developing new anticancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).
Antiviral and Antimicrobial Potential
Isoquinoline derivatives have also been investigated for their antiviral and antimicrobial potential. Studies have demonstrated that certain isoquinoline compounds do not inhibit virus neuraminidase activity directly but can interfere with the viral replication process in other ways. This finding opens up avenues for using isoquinoline derivatives as antiviral agents, particularly in treating respiratory diseases caused by influenza viruses (Shinkai & Nishimura, 1972). Additionally, novel chloroquinolines have been synthesized and screened for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains. This research suggests that isoquinoline derivatives could be valuable in developing new antimicrobial agents (Baluja & Chanda, 2017).
Propiedades
IUPAC Name |
1-chloro-N,N-dimethylisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUDBSXSRQPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


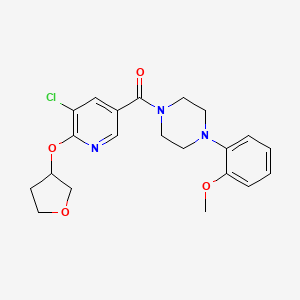
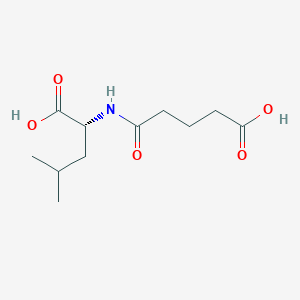
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

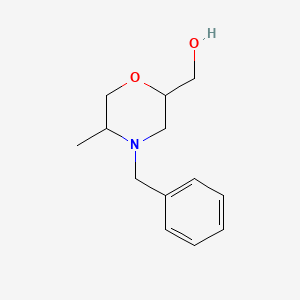


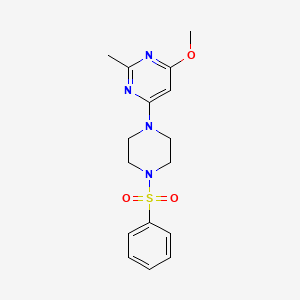
![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)
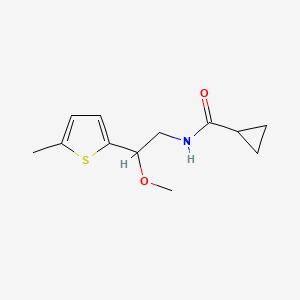
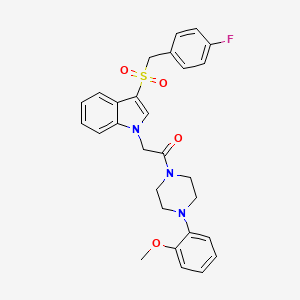
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)